6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine
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Overview
Description
6-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine is a synthetic compound that features a benzimidazole core substituted with a trideuteriopropylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of Trideuteriopropylsulfonyl Group: The trideuteriopropylsulfonyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzimidazole core with a suitable sulfonyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Sulfonyl chlorides, bases like triethylamine; typically carried out in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound can be used as a probe in biological studies to investigate enzyme mechanisms or protein-ligand interactions.
Mechanism of Action
The mechanism of action of 6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. The trideuteriopropylsulfonyl group may enhance the compound’s stability and binding affinity to its targets. The benzimidazole core can interact with various enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
3,3,3-Trifluoropropionic Acid: Similar in structure but contains fluorine atoms instead of deuterium.
3,3,3-Triphenylpropionic Acid: Contains phenyl groups instead of deuterium.
Uniqueness
6-(3,3,3-Trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine is unique due to the presence of deuterium atoms, which can enhance the compound’s stability and alter its metabolic profile. This makes it particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic properties.
Properties
Molecular Formula |
C10H13N3O2S |
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Molecular Weight |
242.31 g/mol |
IUPAC Name |
6-(3,3,3-trideuteriopropylsulfonyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3O2S/c1-2-5-16(14,15)7-3-4-8-9(6-7)13-10(11)12-8/h3-4,6H,2,5H2,1H3,(H3,11,12,13)/i1D3 |
InChI Key |
WTPBIYSMFKUQKY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N |
Canonical SMILES |
CCCS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)N |
Origin of Product |
United States |
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